1-O-Benzoyl C2 Ceramide
Description
Properties
IUPAC Name |
[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(30)25(28-23(2)29)22-32-27(31)24-19-16-15-17-20-24/h15-21,25-26,30H,3-14,22H2,1-2H3,(H,28,29)/b21-18+/t25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPYGQXEUMTGOL-UHIBZTAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C1=CC=CC=C1)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C1=CC=CC=C1)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategies for the Academic Chemical Synthesis and Derivatization of 1 O Benzoyl C2 Ceramide
Established Synthetic Routes to the C2 Ceramide Backbone (N-acetylsphingosine)
The synthesis of the C2 ceramide backbone, N-acetylsphingosine, is a critical precursor step for obtaining 1-O-Benzoyl C2 Ceramide. The primary challenge lies in the stereocontrolled construction of the D-erythro-sphingosine core.
A widely adopted method for generating the C2 ceramide backbone involves the N-acylation of a pre-synthesized sphingosine (B13886) base with acetic anhydride (B1165640) or acetyl chloride. uliege.beacs.org The sphingosine itself can be synthesized through various stereoselective routes. One efficient pathway utilizes an osmium-catalyzed asymmetric dihydroxylation of an (E)-α,β-unsaturated ester as the key chiral induction step. nih.gov This is followed by a sequence of reactions including regioselective azide (B81097) substitution, azide reduction, N-acylation, and ester reduction to furnish the desired D-erythro-sphingosine backbone with excellent stereocontrol. nih.gov
Alternative approaches have been developed starting from readily available chiral precursors. For instance, non-natural ceramide analogues like C2-homo-ceramide have been prepared from L-aspartic acid, proceeding through an L-homo-serine intermediate. nih.gov Large-scale preparations of D-erythro-sphingosine have also been reported, starting from D-galactose, which is converted into a key intermediate, 1,3-O-benzylidene-D-erythro-sphingosine, suitable for subsequent acylation to form the ceramide backbone. google.com
The acylation step itself is typically straightforward, reacting the free amino group of the sphingosine base with an activated acetyl source. This reaction is often performed in a solvent like dichloromethane (B109758) in the presence of a mild base. nih.gov
Regioselective Benzoylation Methodologies for the 1-O Position
Achieving regioselective benzoylation at the primary 1-O hydroxyl group of C2 ceramide, in the presence of the secondary 3-O hydroxyl group, requires careful control of reaction conditions or the use of protecting groups.
Direct benzoylation of the more reactive primary alcohol can be achieved under controlled conditions. A common method involves using benzoyl chloride in pyridine (B92270) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) at low temperatures (e.g., -40 °C). sci-hub.se The lower temperature and steric accessibility of the primary hydroxyl favor its selective reaction over the secondary hydroxyl group.
Another strategy employs organocatalysis. A metal-free approach uses 1-benzoylimidazole as the acylation reagent catalyzed by an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com This method has shown high regioselectivity for the primary hydroxyl group in various diols and carbohydrates. mdpi.com Iron(III) chloride (FeCl₃) has also been reported as an effective catalyst for regioselective benzoylation, a method that has been successfully applied to a TMS-protected ceramide. acs.org
A more robust, albeit longer, route involves an orthogonal protecting group strategy. The primary 1-O-hydroxyl group is first protected with a bulky group, such as a trityl group. The secondary 3-O-hydroxyl is then acylated, and finally, the 1-O-trityl group is selectively removed under acidic conditions to regenerate the free primary alcohol. canada.canih.gov While this approach is often used to functionalize the 3-O position, reversing the strategy—protecting the 3-O position first—would be a viable, though less direct, route to 1-O-benzoylation.
Synthetic Approaches to this compound with Enhanced Purity for Research Applications
The biological activity of ceramide analogs is highly dependent on their stereochemical and chemical purity. Therefore, rigorous purification is a mandatory step in the synthesis of this compound for research purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of ceramide derivatives. nih.govbeilstein-journals.org The use of HPLC allows for the separation of closely related isomers and byproducts, yielding compounds of very high purity. acs.org Benzoylated ceramides (B1148491) are particularly well-suited for HPLC with UV detection due to the chromophoric benzoyl group. acs.org Both normal-phase and reverse-phase HPLC can be employed, depending on the specific properties of the compound and impurities.
Column chromatography using silica (B1680970) gel is another widely used and effective method for purification. google.comgoogle.com.pg A typical elution system might involve a gradient of methanol (B129727) in a less polar solvent like dichloromethane or a mixture of heptane (B126788) and ethyl acetate (B1210297). google.comgoogle.com.pg The choice of solvent system is optimized to achieve maximum separation between the desired product and any unreacted starting materials or side products, such as the 3-O-benzoyl isomer or di-benzoylated ceramide.
Thin-Layer Chromatography (TLC) is primarily used for monitoring the progress of the reaction and for initial purity assessment, but preparative TLC can also be used for small-scale purification. karger.comnih.gov Following purification, the structural integrity and purity of this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.net
Design and Synthesis of Functional Probes and Labeled Analogs Incorporating the 1-O-Benzoyl Moiety for Mechanistic Studies
To investigate the biological roles and mechanisms of action of ceramides, functionalized probes and labeled analogs are indispensable tools. The 1-O-benzoyl moiety can serve as a handle for introducing reporters or can be part of a larger probe design.
A key application is the development of fluorescent probes. For example, a headgroup-labeled fluorescent ceramide can be synthesized. A strategy could involve the synthesis of this compound, followed by enzymatic or chemical modification to attach a fluorescent tag. A more direct synthetic route was used to create NBD-ceramide, where C16 ceramide was first protected at the 1-O position with a trityl group, the 3-O position was benzoylated, the 1-O-trityl group was removed, and the fluorescent NBD (nitrobenzoxadiazole) group was subsequently attached to the primary alcohol. canada.ca This multi-step synthesis highlights a pathway that could be adapted to create a probe where the benzoyl group is retained at a different position or where the benzoyl group itself is a non-fluorescent quenching partner in a FRET probe.
Photoactivatable probes are another class of tools used to identify binding partners. Ceramide analogs containing a photo-reactive group, such as a diazirine, can be synthesized. researchgate.net Upon UV irradiation, these probes form a covalent bond with nearby proteins, allowing for their identification. The synthesis of such a probe based on the this compound scaffold would involve incorporating a photo-reactive moiety into the benzoyl ring or elsewhere on the molecule.
Isotopically labeled analogs are used for metabolic tracing and quantification by mass spectrometry. nih.gov A labeled version of this compound could be synthesized using, for example, a ¹³C-labeled benzoyl chloride or by building the sphingosine backbone from isotopically enriched precursors. These labeled compounds serve as internal standards for accurate quantification in complex biological samples. nih.gov
Comparative Analysis of Synthetic Efficiency and Stereoselectivity in the Context of Ceramide Derivatization
The efficiency and stereoselectivity of synthetic routes to ceramide derivatives are paramount for their practical application in research. Different strategies present distinct advantages and disadvantages in terms of yield, number of steps, and stereochemical control.
| Synthetic Strategy | Key Features | Typical Yield | Stereoselectivity | Reference |
| Asymmetric Dihydroxylation Route | Osmium-catalyzed chiral induction step. 7-8 steps overall. | 30-42% (overall) | Excellent | nih.gov |
| Glycosylation with Benzoyl Protection | Use of benzoyl protecting groups on sugar moiety for glycosylation of ceramide backbone. | Lower than benzyl (B1604629) protection | Excellent α-selectivity | mdpi.com |
| Hydrogenolysis Optimization | Increasing H₂ pressure from ambient to 50 psi in a reduction step. | Increased from 50% to 77% | Not applicable (reduction step) | rsc.org |
| Multi-step Derivatization | Protection of primary alcohol, benzoylation of secondary, deprotection. | Moderate | Excellent (defined by protecting group strategy) | nih.gov |
| Direct Regioselective Benzoylation | Low temperature, specific catalysts (e.g., DMAP, DBU). Fewer steps. | Variable, depends on substrate and conditions | Good to Excellent | sci-hub.semdpi.com |
In derivatization steps, the choice of protecting groups is crucial. For instance, in the synthesis of glycosphingolipids, using benzoyl protecting groups on the glycosyl donor led to superior stereoselectivity (α-anomer) compared to benzyl groups, although the reaction yield was lower. mdpi.com This demonstrates that for complex molecules, achieving the correct stereochemistry may be prioritized over maximizing yield.
Optimization of reaction conditions can significantly improve efficiency. In the synthesis of a sulphoglycolipid, simply increasing the hydrogen pressure during a hydrogenolysis/deprotection step boosted the yield by over 25% and simplified purification by minimizing by-product formation. rsc.org This highlights the importance of process optimization in multi-step syntheses.
Direct regioselective reactions, while elegant and atom-economical, can sometimes be lower-yielding or less selective than multi-step protection-deprotection strategies, depending on the specific substrate. The choice between these approaches depends on the required purity, scale, and the relative cost and effort of additional synthetic steps versus a more complex purification.
Advanced Analytical Methodologies for the Characterization and Quantification of 1 O Benzoyl C2 Ceramide
Chromatographic Separation Techniques for Ceramide Species
Chromatographic techniques are fundamental for isolating 1-O-Benzoyl C2 Ceramide from complex lipid mixtures, thereby enabling accurate downstream analysis. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two powerful methods utilized for the separation of ceramide species.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of less volatile and thermally labile compounds like ceramides (B1148491). creative-proteomics.comnih.gov The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For ceramides, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. nih.gov The benzoyl group in this compound increases its hydrophobicity, which influences its retention time compared to its unmodified counterpart, C2 ceramide. The addition of the benzoyl group can improve the retention of polar analytes on the reversed-phase column. chromatographyonline.com
Derivatization of ceramides, such as with benzoyl chloride, can be intentionally performed to enhance their detection by UV absorbance, a common detection method in HPLC. gerli.comnih.gov The benzoyl group itself provides a chromophore that absorbs UV light, facilitating quantification. gerli.com A typical HPLC method for benzoylated ceramides might utilize a silica (B1680970) gel column with a mobile phase consisting of a hexane (B92381) and 2-propanol gradient. gerli.com
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a high-throughput and cost-effective method for the separation of lipid classes. creative-proteomics.comnih.gov In HPTLC, a sample is applied to a plate coated with a thin layer of adsorbent (the stationary phase), and a solvent (the mobile phase) moves up the plate by capillary action, separating the components. creative-proteomics.com The separation of different ceramide classes can be achieved using a mobile phase system such as chloroform, methanol (B129727), and acetic acid. nih.gov After separation, the lipid spots are visualized using reagents like primuline, which allows for densitometric quantification. lcms.cz While less precise than MS-based methods, HPTLC is valuable for qualitative and semi-quantitative analysis of ceramides in complex mixtures. creative-proteomics.com
| Feature | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. creative-proteomics.com | Separation on a planar stationary phase by a liquid mobile phase via capillary action. creative-proteomics.com |
| Stationary Phase | Typically reversed-phase (e.g., C8, C18) for ceramides. nih.gov | Silica gel is commonly used for lipid separation. nih.gov |
| Mobile Phase | Gradients of polar solvents like acetonitrile (B52724) and water, or non-polar solvents for normal-phase. nih.gov | Mixtures like chloroform, methanol, and acetic acid. nih.gov |
| Detection | UV-Vis (enhanced by benzoyl group), Fluorescence (with derivatization), Mass Spectrometry. gerli.comresearchgate.net | Densitometry after staining with visualization reagents (e.g., primuline). lcms.cz |
| Quantification | Highly quantitative. researchgate.net | Semi-quantitative. creative-proteomics.com |
| Throughput | Sequential analysis. | Parallel analysis of multiple samples. lcms.cz |
Mass Spectrometry-Based Approaches for Molecular Species Identification and Absolute Quantification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and absolute quantification of lipid species due to its high sensitivity and specificity. When coupled with a separation technique like liquid chromatography or gas chromatography, it provides a powerful platform for analyzing this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for ceramide analysis. creative-proteomics.com This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. The LC separates the different lipid species, which are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. ESI is a soft ionization technique that allows for the analysis of intact molecules. nih.gov In positive-ion mode, ceramides are often detected as protonated molecules [M+H]+. nih.gov
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (the molecular ion of this compound in this case), its fragmentation, and the analysis of the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification, even at low concentrations. creative-proteomics.comijbs.com The fragmentation pattern is characteristic of the molecule's structure, confirming its identity. For absolute quantification, a known amount of a non-naturally occurring internal standard, such as a ceramide with an odd-numbered acyl chain (e.g., C17 ceramide), is added to the sample. nih.govuco.es
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for lipid analysis, particularly for profiling fatty acid chains. creative-proteomics.com However, ceramides are non-volatile and require chemical derivatization to increase their volatility and thermal stability for GC analysis. researchgate.netnih.gov A common derivatization method is silylation, which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.govlcms.cz
Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectra provide detailed structural information based on the fragmentation patterns. nih.gov While powerful, the need for derivatization can add complexity to the sample preparation process. researchgate.net
| Technique | Ionization Method | Key Advantages for Ceramide Analysis | Considerations |
| LC-MS/MS | Electrospray Ionization (ESI) nih.gov | High sensitivity and specificity; allows for the analysis of intact molecules; capable of absolute quantification using internal standards. creative-proteomics.comnih.gov | Matrix effects can suppress ion signals, requiring careful sample preparation. creative-proteomics.com |
| GC-MS | Electron Ionization (EI) nih.gov | Provides detailed structural information from fragmentation patterns; excellent for fatty acid profiling. creative-proteomics.comlcms.cz | Requires derivatization to increase volatility, which adds a step to sample preparation. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of the Benzoyl Modification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including modified lipids like this compound. While MS provides information on mass and fragmentation, NMR provides atomic-level information on the connectivity and spatial arrangement of atoms.
¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) are the most common NMR techniques used. In the context of this compound, ¹H NMR can be used to confirm the presence and position of the benzoyl group. The aromatic protons of the benzoyl group would appear in a distinct region of the ¹H NMR spectrum (typically between 7 and 8.5 ppm), providing clear evidence of the modification. researchgate.net Furthermore, the chemical shift of the protons on the carbon to which the benzoyl group is attached (C1 of the sphingoid base) would be significantly altered, confirming the site of modification.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. For instance, a COSY experiment would show correlations between neighboring protons, helping to trace the carbon backbone of the ceramide. An HSQC experiment would link each proton to its directly attached carbon atom.
While NMR is a powerful tool for structural elucidation, it is less sensitive than mass spectrometry and is typically used for the analysis of purified compounds rather than for quantification in complex biological mixtures. researchgate.net
Lipidomics Integration for Comprehensive Sphingolipid Profiling in Experimental Systems
Lipidomics aims to provide a comprehensive and quantitative description of the entire lipid profile (the lipidome) of a cell, tissue, or organism. The analysis of this compound can be integrated into a broader lipidomics workflow to understand its context within the entire sphingolipid metabolic network. mdpi.comcreative-proteomics.com
Sphingolipids are a complex class of lipids with diverse biological functions, and their levels are often interconnected. creative-proteomics.comnih.gov A change in the concentration of one sphingolipid can have cascading effects on others. Therefore, analyzing this compound in isolation may provide an incomplete picture of its biological significance.
A comprehensive sphingolipid profiling approach, typically utilizing LC-MS/MS, can simultaneously quantify dozens to hundreds of different sphingolipid species, including various ceramides, sphingomyelins, cerebrosides, and their precursors and metabolites. ijbs.comresearchgate.net By incorporating this compound into such an analysis, researchers can investigate how this synthetic ceramide analog influences the endogenous sphingolipid profile and vice versa. This systems-level approach is crucial for elucidating the mechanisms of action and potential off-target effects of synthetic lipid molecules in experimental systems. nih.govnih.gov
The integration of data from these advanced analytical methodologies provides a powerful toolkit for the detailed study of this compound, from its fundamental chemical structure to its broader interactions within the complex landscape of cellular lipids.
Cellular Dynamics, Metabolic Processing, and Intracellular Fate of 1 O Benzoyl C2 Ceramide
Mechanisms Governing Cellular Uptake and Membrane Permeability of Benzoylated Ceramides (B1148491)
The cellular uptake and membrane permeability of 1-O-Benzoyl C2 Ceramide are significantly influenced by the addition of the benzoyl group. This modification increases the lipophilicity of the ceramide molecule, which is a primary determinant of its ability to traverse cellular membranes. The enhanced lipophilicity facilitates the passive diffusion of benzoylated ceramides across the plasma membrane. This mechanism of entry is distinct from that of many endogenous lipids, which often necessitate protein-mediated transport or endocytic pathways.
The rate of uptake and interaction with membrane components can be affected by the steric hindrance introduced by the bulky benzoyl group. vulcanchem.com The permeability of the cell membrane to ceramides is also influenced by the acyl chain length of the ceramide. semanticscholar.orgresearchgate.net Shorter chain ceramides, for instance, have been shown to increase membrane permeability. researchgate.net Once inside the cell, the distribution of these modified ceramides is governed by the specific compositions of intracellular membranes.
Intracellular Trafficking and Subcellular Compartmentalization within Research Models
Following uptake, this compound undergoes intracellular trafficking to various subcellular compartments. Studies utilizing fluorescently labeled ceramide analogs have been instrumental in visualizing this process. These investigations have revealed that upon entering the cell, these molecules often show a diffuse distribution within the cytoplasm, with significant accumulation in the endoplasmic reticulum (ER) and the Golgi apparatus. nih.govgoogle.com The ER and Golgi are central sites for lipid metabolism, and the localization of benzoylated ceramides to these organelles is consistent with their subsequent metabolic processing. nih.govnih.gov The transport of ceramide from the ER to the Golgi is a critical step in sphingolipid biosynthesis and can occur through both vesicular and non-vesicular pathways. nih.govnih.gov
In addition to the ER and Golgi, there is evidence of ceramide localization to mitochondria. nih.govnih.gov This is particularly noteworthy as ceramides are known to be involved in the regulation of mitochondrial-dependent apoptosis. nih.govnih.gov The ability of exogenously supplied ceramides to reach the mitochondria suggests they may exert their biological effects by directly interacting with mitochondrial components. nih.govnih.gov
| Organelle | Observed Localization of Ceramide Analogs | Implied Function |
| Endoplasmic Reticulum | Accumulation | Site of synthesis and initial metabolism. nih.govnih.gov |
| Golgi Apparatus | Accumulation | Further metabolic processing and sorting. nih.gov |
| Mitochondria | Potential Accumulation | Implication in apoptosis regulation. nih.govnih.gov |
Enzymatic and Non-Enzymatic Metabolic Conversion Pathways
The intracellular fate of this compound is intrinsically linked to its metabolic conversion. The benzoyl group acts as a protecting group that is enzymatically removed to release the biologically active C2 ceramide.
The primary metabolic transformation of this compound involves the hydrolytic cleavage of the benzoyl group, a reaction catalyzed by intracellular esterases. This de-benzoylation process regenerates C2 ceramide, allowing it to integrate into endogenous sphingolipid metabolic and signaling pathways. The efficiency of this conversion can vary between different cell types due to variations in esterase activity. The reaction to form benzoylated ceramides can be achieved using benzoyl chloride or benzoic anhydride (B1165640). uva.nlnih.gov
The regenerated C2 ceramide can also serve as a substrate for ceramide kinase (CERK), which phosphorylates the 1-hydroxyl group to produce C2 ceramide-1-phosphate (C2P). uniprot.orgfrontiersin.org While CERK acts on various ceramide species, its efficiency can be lower for C2-ceramide compared to ceramides with longer acyl chains. uniprot.org Ceramide-1-phosphate (C1P) itself is a bioactive lipid involved in cellular processes such as proliferation and survival, often exhibiting effects that are contrary to those of ceramide. frontiersin.orgub.edu The extent to which exogenously derived C2 ceramide is phosphorylated by CERK is an area of ongoing research.
The introduction of this compound and its metabolic products can perturb the delicate balance of endogenous sphingolipid homeostasis. The resulting C2 ceramide can compete with endogenous ceramides for enzymatic processing by ceramidases and CERK. frontiersin.orgresearchgate.net This can lead to altered levels of other key sphingolipid metabolites. For example, increased C2 ceramide can drive the production of sphingosine (B13886) through ceramidase activity. researchgate.net This sphingosine can then be phosphorylated by sphingosine kinases (SphK) to S1P, a molecule with its own distinct signaling functions. nih.govfrontiersin.org The interplay between these enzymes and the metabolites of this compound can lead to a cascade of downstream cellular effects. nih.gov
| Enzyme | Substrate(s) | Product(s) | Role in Metabolism of this compound |
| Esterases | This compound | C2 Ceramide, Benzoic Acid | Hydrolytic removal of the benzoyl group. |
| Ceramidases | C2 Ceramide, Endogenous Ceramides | Sphingosine, Fatty Acid | Deacylation of C2 ceramide in the salvage pathway. nih.govmdpi.com |
| Ceramide Kinase (CERK) | C2 Ceramide, Endogenous Ceramides | C2 Ceramide-1-Phosphate (C2P), Endogenous C1Ps | Potential phosphorylation of regenerated C2 ceramide. uniprot.orgfrontiersin.org |
| Sphingosine Kinases (SphK) | Sphingosine | Sphingosine-1-Phosphate (S1P) | Phosphorylation of sphingosine derived from C2 ceramide metabolism. nih.govfrontiersin.org |
Potential for Phosphorylation by Ceramide Kinase to Novel Phosphate Derivatives
Impact of the 1-O-Benzoyl Modification on Cellular Metabolism and Stability
The introduction of a benzoyl group at the 1-O-position of C2 ceramide represents a significant structural alteration that profoundly influences its metabolic processing and stability within the cellular environment. This modification effectively "masks" the primary hydroxyl group, a key site for enzymatic action, thereby diverting its metabolic fate away from typical pathways and altering its stability.
The 1-O-benzoyl modification primarily serves as a protecting group for the 1-hydroxyl moiety of the C2 ceramide. In its unmodified state, this hydroxyl group is a primary target for phosphorylation by enzymes such as ceramide kinase (CERK), which converts ceramide into the pro-survival signaling molecule ceramide-1-phosphate (C1P). researchgate.netcreative-proteomics.com By blocking this position, the 1-O-benzoyl modification prevents direct phosphorylation, thus enhancing the stability of the ceramide backbone against this specific metabolic conversion.
However, the benzoyl ester linkage is susceptible to enzymatic hydrolysis by cellular esterases or lipases. This cleavage would release the biologically active C2 ceramide and benzoic acid. This process suggests that this compound may function as a pro-drug, a precursor that is inactive until metabolically converted within the cell. This controlled release mechanism can influence the temporal and spatial availability of C2 ceramide for its downstream targets.
The stability of the benzoyl ester bond against hydrolysis is a critical factor determining the pharmacokinetic and pharmacodynamic profile of the molecule. In organic chemistry, benzoyl esters are known to be removable by hydrolysis. wikipedia.org In a biological context, the rate of this hydrolysis would be dependent on the specific esterases present in the cell type and subcellular compartment where the compound localizes.
Research on naturally occurring 1-O-acylceramides found in the epidermis supports the concept that cells possess the enzymatic machinery to process molecules acylated at the 1-O-position. researchgate.netnih.gov Studies have indicated that the synthesis and degradation of these 1-O-acylceramides are linked to the metabolism of other lipids like triacylglycerols and may involve enzymes such as diacylglycerol O-acyltransferase 2 (DGAT2) or a lysosomal phospholipase A2 (LPLA2). researchgate.netmdpi.com This suggests that cellular enzymes are capable of both forming and cleaving ester bonds at the 1-hydroxyl position of ceramides.
Protecting the 1-hydroxyl group from enzymatic modification, particularly phosphorylation.
Potentially acting as a pro-drug, with cellular esterases hydrolyzing the benzoyl group to release active C2 ceramide.
Altering the molecule's physicochemical properties, which can influence its transport and accessibility to metabolic enzymes.
The metabolic fate of this compound is therefore intrinsically linked to the activity of cellular esterases that can hydrolyze the benzoate (B1203000) ester.
Interactive Data Tables
Table 1: Proposed Metabolic Pathway of this compound
| Step | Compound | Enzyme (Proposed) | Product(s) | Consequence |
| 1 | This compound | Cellular Esterases/Lipases | C2 Ceramide + Benzoic Acid | Release of the active signaling lipid. |
| 2a | C2 Ceramide | Ceramide Kinase (CERK) | C2-Ceramide-1-Phosphate | Inactivation/conversion to a pro-survival signal. |
| 2b | C2 Ceramide | Ceramidase | Sphingosine + Acetic Acid | Degradation and entry into salvage pathways. |
Table 2: Comparative Properties of C2 Ceramide and this compound
| Property | C2 Ceramide | This compound | Impact of Modification |
| 1-Hydroxyl Group | Free and accessible | Esterified with a benzoyl group | Protection from direct enzymatic action (e.g., phosphorylation). |
| Metabolic Activation | Immediately active upon cellular entry | Requires enzymatic hydrolysis | Acts as a potential pro-drug, allowing for controlled release. |
| Primary Metabolic Route | Phosphorylation, deacylation | Hydrolysis of the benzoyl ester | Alters the initial metabolic step and subsequent pathway. |
| Stability against Phosphorylation | Susceptible to Ceramide Kinase | Stable until benzoyl group is cleaved | Increased stability of the core ceramide structure against this specific modification. |
Molecular Mechanisms of Action Elicited by 1 O Benzoyl C2 Ceramide
Regulation of Key Protein Kinases and Phosphatases
1-O-Benzoyl C2 Ceramide, through its active C2 ceramide component, exerts significant influence over the phosphorylation status of numerous signaling proteins by modulating the activity of protein kinases and phosphatases.
Modulation of Ceramide-Activated Protein Phosphatase (CAPP) Activity
Ceramide-Activated Protein Phosphatases (CAPPs) are a group of enzymes that are functionally defined by their activation by ceramide. wikipedia.org This group includes members of the PP1 and PP2A families. medchemexpress.comwikipedia.org C2 ceramide is a known activator of CAPP. medchemexpress.comnih.gov Studies have shown that CAPP activity, which is essentially ceramide-stimulated PP2A activity, can be observed in various cell types. nih.gov The activation of CAPP by C2-ceramide is stereospecific. nih.gov This activation leads to the dephosphorylation of various downstream targets, thereby influencing cellular pathways such as those involved in apoptosis.
Inhibition of the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. nih.govrsc.org C2 ceramide has been demonstrated to be a negative regulator of this pathway. nih.govgoogle.com In neuronal cells, C2-ceramide has been shown to induce cell death by decreasing the phosphorylation of key components of this pathway, including Akt and mTOR. nih.gov The inhibitory effect of ceramide on Akt can be mediated through different mechanisms, including the activation of PP2A, which dephosphorylates Akt, and the activation of atypical Protein Kinase C zeta (PKCζ), which can prevent Akt activation. diabetesjournals.org Overexpression of the protein DJ-1 has been shown to protect against C2-ceramide-induced neuronal death by reinforcing the PI3K/Akt survival pathway. nih.gov
Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK, ERK)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK and ERK pathways, are critical in transducing extracellular signals into cellular responses. C2 ceramide has been shown to modulate these pathways. For instance, C2 ceramide can induce the activation of the MAPK pathway in smooth muscle cells. physiology.org In head and neck squamous cell carcinoma cells, C2-ceramide up-regulated the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov However, the role of ceramide in MAPK signaling can be cell-type specific and context-dependent. In some instances, ceramide-mediated signaling through p38 MAPK has been observed. researchgate.net
Interaction with Atypical Protein Kinase C Zeta (PKCζ) Signaling
Atypical Protein Kinase C zeta (PKCζ) is a key mediator of ceramide-induced signaling in several cell types. nih.govresearchgate.net C2 ceramide can trigger apoptosis in melanoma cells by augmenting PKCζ. nih.govnih.gov PKCζ has been identified as a crucial regulator of Akt and endogenous ceramide levels during C2 ceramide-mediated apoptosis. nih.govnih.gov In the context of insulin (B600854) signaling, ceramide's inhibitory effect on Akt is often mediated through PKCζ. diabetesjournals.org Ceramide activates PKCζ, which in turn can phosphorylate and inhibit Akt, preventing its recruitment to the plasma membrane. diabetesjournals.org The specific mechanism of ceramide action, whether through PKCζ or PP2A, can depend on the structural organization of the plasma membrane. diabetesjournals.org
Influence on Mitochondrial Bioenergetics and Permeability
Mitochondria are central to cellular metabolism and are key regulators of apoptosis. C2 ceramide exerts profound effects on mitochondrial function. It has been reported to inhibit the mitochondrial respiratory chain complex III. medchemexpress.com A significant body of research has focused on the ability of ceramides (B1148491), including C2 ceramide, to form channels in the mitochondrial outer membrane. nih.govumd.eduumd.edunih.gov These channels are large enough to allow the passage of small proteins, such as cytochrome c, from the intermembrane space to the cytosol, a critical event in the intrinsic pathway of apoptosis. nih.govumd.edu This increase in mitochondrial outer membrane permeability is not a general disruption but is mediated by the formation of stable ceramide channels. nih.govumd.edu The concentration of ceramide required for channel formation is consistent with the levels found in mitochondria during the induction of apoptosis. umd.edu Other reported effects of ceramide on mitochondria include the enhanced generation of reactive oxygen species and alterations in calcium homeostasis. nih.gov
Interactive Data Table: Effects of C2 Ceramide on Signaling Molecules
| Target Molecule/Pathway | Effect of C2 Ceramide | Key Research Findings |
| Protein Phosphatase 1 (PP1) | Activation | C2 Ceramide is a known activator of PP1. medchemexpress.com |
| Protein Phosphatase 2A (PP2A) | Activation | Activates the heterotrimeric form of PP2A, dependent on the B subunit. nih.govdiabetesjournals.org |
| CAPP | Activation | Stereospecific activation leading to dephosphorylation of downstream targets. medchemexpress.comnih.gov |
| PI3K/Akt/mTOR Pathway | Inhibition | Decreases phosphorylation of Akt and mTOR, promoting apoptosis. diabetesjournals.orgnih.gov |
| MAPK (ERK) | Modulation (Activation) | Induces activation of the MAPK pathway in certain cell types. physiology.orgnih.gov |
| PKCζ | Activation | Mediates ceramide-induced apoptosis and inhibition of Akt. diabetesjournals.orgnih.govnih.gov |
| Mitochondrial Permeability | Increase | Forms channels in the outer mitochondrial membrane, leading to cytochrome c release. nih.govumd.edunih.gov |
Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)
A primary mechanism through which ceramide analogs induce apoptosis is by compromising the integrity of the mitochondrial outer membrane. Ceramides, including the active C2-ceramide portion of the benzoylated compound, are known to form large, stable channels directly within the mitochondrial outer membrane. nih.govdiabetesjournals.org These channels are sufficiently large to permit the passage of small proteins, a critical step in the apoptotic cascade. nih.govnih.gov
The formation of these ceramide channels is a key event leading to Mitochondrial Outer Membrane Permeabilization (MOMP), which facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. science.govnih.gov One of the most significant of these factors is cytochrome c. nih.govplos.orgresearchgate.net Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which subsequently activates executioner caspases and commits the cell to apoptosis.
The process of ceramide channel formation is regulated by members of the Bcl-2 protein family. Pro-apoptotic proteins like Bax can synergize with ceramide to enhance membrane permeabilization, while anti-apoptotic proteins such as Bcl-xL have been shown to inhibit the formation of these channels. nih.govplos.org This interplay places ceramide-induced MOMP at a central regulatory node of the intrinsic apoptotic pathway.
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses
Exposure to C2-ceramide leads to a significant increase in the production of Reactive Oxygen Species (ROS). researchgate.netmdpi.com This ROS generation is closely linked to ceramide's effects on mitochondria. By interacting with the mitochondrial electron transport chain, ceramide can disrupt normal electron flow, leading to the leakage of electrons and their subsequent reaction with molecular oxygen to form superoxide (B77818) radicals. nih.govresearchgate.net
The accumulation of ROS creates a state of oxidative stress, a condition where the cell's antioxidant defenses are overwhelmed. elifesciences.orgewha.ac.kr This oxidative stress contributes to cellular damage and further promotes apoptosis. For instance, ROS can mediate the uncoupling of certain signaling pathways, reinforcing the death-inducing signals initiated by ceramide. nih.gov The resulting oxidative damage can affect various cellular components, including lipids, proteins, and DNA. nih.gov Some studies suggest that the pro-apoptotic effects of ceramide are, at least in part, mediated through the stimulation of ROS production. mdpi.com
Inhibition of Mitochondrial Respiratory Chain Complexes
Cell-permeable ceramides can directly interact with and inhibit components of the mitochondrial respiratory chain, which is fundamental to cellular energy production. nih.govcaymanchem.com Research has demonstrated that C2-ceramide can cause a rapid decline in mitochondrial oxidative phosphorylation. nih.gov
Specifically, Complex III (ubiquinol-cytochrome c reductase) of the respiratory chain has been identified as a direct target for inhibition by C2-ceramide. plos.orgnih.gov This inhibition disrupts the electron flow from coenzyme Q to cytochrome c. Furthermore, studies indicate that ceramides can also lead to a reduction in other components of the oxidative phosphorylation (OXPHOS) system and may inhibit Complex I and Complex IV under certain conditions. researchgate.netelifesciences.orgewha.ac.kr The direct inhibition of these complexes not only impairs ATP synthesis but is also a major contributor to the generation of ROS, linking this mechanism directly to the induction of oxidative stress. nih.govresearchgate.net
Modulation of Membrane Microdomain Organization and Lipid Raft Dynamics
Ceramides are integral components of cellular membranes and play a significant role in their organization. They can alter the biophysical properties of the plasma membrane by influencing the formation and stability of specialized microdomains known as lipid rafts. nih.govresearchgate.net These rafts are dynamic assemblies of sphingolipids, cholesterol, and specific proteins that function as signaling platforms. plos.org
Transcriptomic and Proteomic Alterations in Response to this compound Exposure
Treatment of cells with C2-ceramide induces significant changes in the expression profiles of numerous genes and proteins, reflecting a comprehensive cellular response that encompasses apoptosis, cell cycle arrest, and stress signaling.
Differential Expression of Apoptosis-Regulatory Genes (e.g., Bax, Bcl-2 Family Members, PARP-1)
The Bcl-2 family of proteins are central regulators of apoptosis, consisting of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. wikipedia.org Ceramides influence the expression and function of these proteins. Anti-apoptotic members like Bcl-2 and Bcl-xL can inhibit ceramide generation and block its downstream effects, such as cytochrome c release. nih.gov Conversely, pro-apoptotic members like Bax can work in concert with ceramide to permeabilize the mitochondrial membrane. nih.govnih.gov Ceramide generation itself can occur upstream of the execution phase of apoptosis and is considered a key factor in inducing MOMP, a process regulated by Bcl-2 proteins. plos.org
Poly (ADP-ribose) polymerase-1 (PARP-1) is another key protein involved in the DNA damage response and apoptosis. Upon significant DNA damage, often a consequence of oxidative stress induced by agents like C2-ceramide, PARP-1 is cleaved by caspases. This cleavage is a well-established marker of apoptosis. Studies have shown that treatment with C2-ceramide leads to increased levels of cleaved PARP, indicating the activation of the apoptotic cascade. nih.gov
| Gene/Protein | Effect of C2-Ceramide Exposure | Implication |
| Bax | Enhanced activity/synergy | Promotion of apoptosis through MOMP nih.govnih.gov |
| Bcl-2/Bcl-xL | Function is overcome/inhibited | Abrogation of anti-apoptotic protection nih.gov |
| PARP-1 | Increased cleavage | Activation of executioner caspases and apoptosis nih.gov |
Modulation of Cell Cycle Progression Genes (e.g., c-myc)
Ceramide is a known mediator of cell growth inhibition and can downregulate the expression of key cell cycle progression genes. nih.gov The proto-oncogene c-myc is a critical regulator of cell proliferation, and its downregulation is a key event in ceramide-induced growth arrest. researchgate.net
Studies have demonstrated that C2-ceramide treatment leads to a significant reduction in c-myc transcription and RNA levels. nih.govresearchgate.net This effect is mediated through the G1-CDK/pRb/E2F pathway. Ceramide induces the expression of the cyclin-dependent kinase inhibitor p21, which leads to the dephosphorylation of the retinoblastoma protein (pRb). nih.gov Hypophosphorylated pRb then binds to the E2F transcription factor, forming a repressive complex that inhibits the transcription of E2F target genes, including c-myc. nih.gov This mechanism effectively halts cell cycle progression, contributing to the anti-proliferative effects of ceramide.
| Gene | Effect of C2-Ceramide Exposure | Regulatory Pathway |
| c-myc | Downregulation of transcription | Induction of p21, dephosphorylation of pRb, and sequestration of E2F nih.gov |
Regulation of Genes Associated with Inflammation and Cellular Stress Responses
This compound, a synthetic analog of the naturally occurring lipid second messenger ceramide, plays a significant role in modulating gene expression related to inflammation and cellular stress. Its influence extends to key transcription factors and signaling pathways that govern the cellular response to various stimuli.
Modulation of Inflammatory Gene Expression
Research indicates that C2 ceramide, a closely related compound, can influence inflammatory responses through the regulation of critical transcription factors such as nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1). In human astroglioma cells, C2 ceramide has been shown to inhibit the phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced DNA binding and promoter activities of both NF-κB and AP-1. mdpi.com This inhibitory action contributes to the suppression of matrix metalloproteinase (MMP) gene expression, which is crucial for inflammatory processes and tissue remodeling. mdpi.com
Specifically, C2 ceramide has been found to suppress the gene expression of MMP-1, MMP-3, and MMP-9 in human astroglioma cells. mdpi.com This suppression is mediated, at least in part, by the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, which is upstream of NF-κB and AP-1. mdpi.com Furthermore, in lipopolysaccharide (LPS)-stimulated microglial cells, C2 ceramide exerts anti-inflammatory effects by inhibiting the production of inducible nitric oxide synthase (iNOS) and other proinflammatory cytokines. nih.gov This action is linked to the inhibition of Toll-like receptor 4 (TLR4) signaling. nih.gov
Conversely, some studies suggest a pro-inflammatory role for ceramide under certain conditions. For instance, C2 ceramide has been reported to potentiate the expression of cyclooxygenase-2 (COX-2), a key inflammatory enzyme, in macrophages through the activation of the c-Jun N-terminal kinase (JNK) pathway. thegoodscentscompany.com Additionally, in a model of Alzheimer's disease, C2-ceramide was shown to increase the gene expression of Psen1, a component of the γ-secretase complex involved in amyloid-β production, which is linked to neuroinflammation. termedia.pl
Table 1: Effects of C2 Ceramide on Inflammatory Gene Expression
| Cell Type | Stimulus | Effect of C2 Ceramide | Target Genes | Associated Pathways | Reference |
| Human Astroglioma Cells | PMA | Inhibition | MMP-1, MMP-3, MMP-9 | p38 MAPK, NF-κB, AP-1 | mdpi.com |
| Microglial Cells | LPS | Inhibition | iNOS, Proinflammatory Cytokines | TLR4, ROS, MAPKs, PI3K/Akt, Jak/STAT | nih.gov |
| Macrophages | LPS | Potentiation | COX-2 | JNK | thegoodscentscompany.com |
| PC12 Cells (APPsw) | - | Increase | Psen1 | - | termedia.pl |
Regulation of Cellular Stress Response Genes
The cellular stress response involves a complex network of signaling pathways and gene expression programs designed to protect the cell from various insults. Ceramide is a well-established mediator in these responses. nih.gov
One of the key mechanisms involves the transcription factor NF-κB, which, in addition to its role in inflammation, can also regulate pro-survival genes. nih.gov Studies have shown that C2 ceramide can trigger an NF-κB-dependent survival pathway that counteracts cell death. nih.govresearchgate.net This activation of NF-κB and the subsequent induction of pro-survival genes are dependent on calpain activity. nih.govresearchgate.net
In the context of oxidative stress, C2 ceramide has been shown to inhibit the production of reactive oxygen species (ROS). mdpi.com This is significant as ROS can act as signaling molecules to activate stress-related pathways. By reducing ROS levels, C2 ceramide can modulate downstream signaling, including the p38 MAPK pathway, which in turn affects the expression of stress-response genes. mdpi.com
However, the role of C2 ceramide in the heat shock response appears to be distinct from the response to heat shock itself. While heat shock induces the synthesis of heat shock proteins (HSPs), treatment with C2-ceramide does not elicit the same changes in protein synthesis or HSP production. nih.gov This suggests that C2-ceramide and heat shock may activate different apoptotic pathways. nih.gov While intracellular ceramide is recognized as an early warning signal in the regulation of heat shock gene expression, the direct effect of exogenous this compound on specific HSP gene transcription requires further elucidation. nih.gov
Research in yeast has indicated that ceramide accumulation, induced by heat stress, leads to a transient cell cycle arrest. mdpi.com Furthermore, some studies have implicated ceramide in the regulation of genes involved in endoplasmic reticulum (ER) stress. biorxiv.org
Table 2: Effects of C2 Ceramide on Cellular Stress Response Gene-Related Pathways
| Cellular Process | Effect of C2 Ceramide | Key Mediators/Pathways | Target Genes | Reference |
| Survival | Promotion | NF-κB, Calpain | Pro-survival genes | nih.govresearchgate.net |
| Oxidative Stress | Inhibition of ROS production | p38 MAPK | - | mdpi.com |
| Heat Shock Response | No direct induction of HSPs | - | - | nih.gov |
| Cell Cycle | Transient arrest (in yeast) | - | - | mdpi.com |
Biological Activities and Cellular Responses Induced by 1 O Benzoyl C2 Ceramide in Preclinical Research Models
Induction of Programmed Cell Death (Apoptosis)
The synthetic, cell-permeable ceramide analog, 1-O-Benzoyl C2 Ceramide (C2-Cer), has been a significant focus of preclinical research for its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. nih.gov This pro-apoptotic activity is a key area of investigation for potential cancer therapeutics. nih.govnih.govresearchgate.net
Characterization of Caspase-Dependent and Independent Apoptotic Pathways
C2-ceramide has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways. nih.govnih.gov In some cell types, C2-ceramide treatment leads to the activation of caspases, which are key proteases in the execution phase of apoptosis. nih.gov For instance, in human laryngeal carcinoma cells, C2-ceramide was found to induce caspase-dependent apoptosis. europeanreview.org In other contexts, ceramide-induced cell death can proceed without the involvement of caspases, sometimes mediated by other factors like the p38 MAP kinase. nih.gov Studies in mesenchymal stem cells have demonstrated that C2-ceramide can induce the release of cytochrome c from mitochondria and activate caspase-3, yet caspase inhibitors only partially prevent cell death, suggesting a concurrent caspase-independent mechanism involving apoptosis-inducing factor (AIF) nuclear translocation. nih.gov
Activation of Intrinsic and Extrinsic Apoptotic Signaling
Ceramide is a critical mediator in both the intrinsic (mitochondrial) and extrinsic (death receptor-initiated) apoptotic pathways. nih.govnih.gov The extrinsic pathway is often initiated by the activation of death receptors like TNF-α, leading to ceramide generation. nih.gov In the intrinsic pathway, C2-ceramide can directly impact mitochondria, causing the release of cytochrome c, a crucial step in apoptosome formation and subsequent caspase activation. nih.govresearchgate.net For example, in human leukemia cells, C2-ceramide was shown to trigger the release of cytochrome c. researchgate.net Furthermore, in hepatocellular carcinoma cells, co-treatment with another compound enhanced C2-ceramide-induced apoptosis, showing cleavage of both caspase-8 (an initiator caspase in the extrinsic pathway) and caspase-9 (an initiator caspase in the intrinsic pathway). mdpi.com
Selective Apoptotic Efficacy in Various Malignant Cell Lines
The pro-apoptotic effects of C2-ceramide have been observed across a range of malignant cell lines, demonstrating its potential as a broad-spectrum anticancer agent.
Melanoma: In B16F10 melanoma cells, C2-ceramide has been shown to inhibit cell proliferation and induce apoptosis. nih.gov It can trigger apoptosis by augmenting PKCζ and pro-inflammatory cytokines. nih.gov Furthermore, it has been observed to potentiate apoptosis induced by other chemotherapy agents in melanoma cells. cloudfront.netbiorxiv.org
Glioma: While specific data on this compound is limited, ceramide has been identified as a tumor suppressor lipid in glioblastoma, capable of inducing antiproliferative and apoptotic responses. nih.gov The inhibition of acid ceramidase, leading to increased ceramide levels, has been shown to drive apoptosis in patient-derived glioblastoma stem cells. oaepublish.com
Endometrial Carcinoma: In Ishikawa human endometrial carcinoma cells, C2-ceramide significantly induced dose- and time-dependent cell death. nih.gov This was accompanied by the induction of apoptosis, confirmed by annexin (B1180172) V staining and loss of mitochondrial transmembrane potential. nih.gov
Hepatocellular Carcinoma: C2-ceramide has been shown to inhibit the growth of human hepatocarcinoma Bel7402 cells and induce apoptosis. nih.govresearchgate.net The apoptotic process in these cells was linked to the downregulation of Bcl-2. nih.gov In another study, C2-ceramide was found to induce both apoptosis and necrosis in cultured cardiomyocytes. core.ac.uk A combination of C2-ceramide with another compound, diTFPP, was shown to synergistically induce apoptosis in the HA22T hepatocellular carcinoma cell line. mdpi.comnih.gov
Modulation of Cell Proliferation and Cell Cycle Progression
Beyond inducing apoptosis, this compound also exerts significant effects on cell proliferation and the cell cycle, further contributing to its anticancer potential.
Induction of Cell Cycle Arrest (e.g., G0/G1, S, G2/M Phases)
C2-ceramide has been demonstrated to induce cell cycle arrest at various phases in different cancer cell lines. This arrest prevents cancer cells from dividing and proliferating.
G0/G1 Phase: In human hepatocarcinoma Bel7402 cells, C2-ceramide was found to induce cell cycle arrest in the G0/G1 phase. nih.gov This was associated with an increase in p21 protein expression and a decrease in cyclinD1 and CDK7. nih.gov Similarly, in Molt-4 leukemia cells, exogenous C6-ceramide induced a dramatic arrest in the G0/G1 phase. researchgate.netnih.gov
S Phase: In A-431 cells, prolonged incubation with ceramide resulted in a reduction of the proportion of cells in the S phase. nih.gov
G2/M Phase: In Ishikawa endometrial cancer cells, exposure to C2-ceramide led to an increased proportion of cells in the G0/G1 and/or G2/M phases. nih.gov Inhibition of CDK1, a key regulator of the G2/M transition, has been shown to cause G2/M phase arrest in endometrial cancer cells. jcancer.org
The specific phase of cell cycle arrest can be cell-type dependent.
Inhibition of Cellular Clonogenic Potential
The ability of a single cancer cell to grow into a colony is known as clonogenic potential, a key characteristic of tumorigenicity. C2-ceramide has been shown to inhibit this ability. In endometrioid endometrial cancer, inhibition of CDK1, a downstream target of ceramide signaling, was found to inhibit colony formation in vitro. jcancer.org This suggests that by inducing cell cycle arrest and apoptosis, C2-ceramide effectively reduces the long-term proliferative capacity of cancer cells.
Data Tables
Table 1: Effects of C2-Ceramide on Apoptosis in Different Cancer Cell Lines
| Cell Line | Cancer Type | Key Apoptotic Findings | Citations |
|---|---|---|---|
| B16F10 | Melanoma | Induces apoptosis, augments PKCζ. | nih.gov |
| Ishikawa | Endometrial Carcinoma | Induces dose- and time-dependent apoptosis, loss of mitochondrial potential. | nih.gov |
| Bel7402 | Hepatocellular Carcinoma | Induces apoptosis, downregulates Bcl-2. | nih.gov |
| HA22T | Hepatocellular Carcinoma | Synergistically induces apoptosis with diTFPP, cleavage of caspases-8 and -9. | mdpi.comnih.gov |
| A-431 | Epidermoid Carcinoma | Induces both caspase-dependent and -independent apoptosis. | nih.gov |
Table 2: Effects of C2-Ceramide on Cell Cycle Progression
| Cell Line | Cancer Type | Phase of Cell Cycle Arrest | Key Molecular Changes | Citations |
|---|---|---|---|---|
| Bel7402 | Hepatocellular Carcinoma | G0/G1 | Increased p21, decreased cyclinD1 and CDK7. | nih.gov |
| Molt-4 | Leukemia | G0/G1 | Not specified in abstract. | researchgate.netnih.gov |
| Ishikawa | Endometrial Carcinoma | G0/G1 and/or G2/M | Decreased proportion of cells in S phase. | nih.gov |
| A-431 | Epidermoid Carcinoma | S | Reduction in the proportion of S phase cells. | nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| C2-ceramide |
| C6-ceramide |
| diTFPP |
| N-acetylsphingosine |
| RO3306 |
| Temozolomide |
Influence on Cellular Differentiation Processes
No studies were found that specifically investigate the effects of this compound on cellular differentiation processes. Research on other ceramide analogs has shown involvement in the differentiation of various cell types, including HL-60 leukemia cells. creative-proteomics.com
Regulation of Autophagy and its Crosstalk with Apoptosis
There is no available research on the role of this compound in the regulation of autophagy or its interplay with apoptosis. Studies on C2-ceramide have indicated its ability to induce both apoptosis and autophagy in different cancer cell lines. nih.gov
Impact on Cell Migration, Invasion, and Metastatic Potential (e.g., Matrix Metalloproteinase Regulation)
Specific data on the impact of this compound on cell migration, invasion, and the regulation of matrix metalloproteinases is not available.
Effects on Insulin (B600854) Signaling and Glucose Metabolism in Cellular Models (e.g., Muscle and Adipocyte Cell Lines)
No preclinical studies were identified that examined the effects of this compound on insulin signaling and glucose metabolism in any cellular model. C2 ceramide has been shown to be a negative regulator of insulin signaling by impairing the activation of protein kinase B (PKB)/Akt. diabetesjournals.org
Roles in Immunomodulation and Inflammatory Responses in Preclinical Contexts
There is a lack of information regarding the immunomodulatory roles and effects on inflammatory responses of this compound in preclinical models.
Influence on Macrophage Polarization and Pro-inflammatory Cytokine Production
No data is available on how this compound influences macrophage polarization or the production of pro-inflammatory cytokines.
Modulation of Dendritic Cell Survival and Apoptosis
There are no research findings on the modulation of dendritic cell survival and apoptosis by this compound.
Biological Effects in Specialized Cell Types (e.g., Osteoblasts, Dental Pulp Cells, Neuronal Cells)
Osteoblast Viability and Differentiation
The impact of C2 Ceramide on osteoblasts, the cells responsible for bone formation, is notably dose-dependent, exhibiting a dual role in regulating cell survival and death.
At low concentrations (typically ≤500 nM), C2 Ceramide has been shown to promote the viability and survival of murine osteoblasts. chemsrc.comnih.gov This pro-survival effect is reportedly mediated through specific signaling pathways involving protein kinase C (PKC) zeta. nih.gov
Conversely, at higher concentrations (≥2 µM), C2 Ceramide significantly reduces osteoblast viability and acts as a potent inducer of apoptosis, or programmed cell death. chemsrc.comnih.govfrontiersin.org Treatment with C2 Ceramide at concentrations between 50 µM and 150 µM resulted in a 40-70% reduction in the viability of both primary murine osteoblasts and MC3T3-E1 osteoblast-like cells. discoveryjournals.org This apoptotic effect is characterized by an increase in cytoplasmic histone-associated DNA fragments. chemsrc.commedchemexpress.com The cell death mechanism initiated by C2 Ceramide in osteoblasts involves the activation of caspase-8 and the p38 mitogen-activated protein kinase (p38 MAPK) pathway. discoveryjournals.org However, it does not appear to involve the executioner caspases-3, -7, or -9. discoveryjournals.org The pro-apoptotic signaling at these higher concentrations is linked to the activity of Protein Phosphatase 1 (PP1) and PKC delta. nih.gov
In addition to its effects on viability, C2 Ceramide, as a known activator of PP1, influences osteogenic differentiation. chemsrc.com Studies have shown that it increases alkaline phosphatase (ALP) activity, the formation of mineralized nodules, and the mRNA expression of key osteogenic markers such as dentin matrix protein 1 (DMP1) and dentin sialophosphoprotein (DSPP). chemsrc.com C2 Ceramide has also been observed to induce autophagy in osteoblasts, a cellular process of self-degradation that can be linked to both cell survival and death. archivepp.com
Table 1: Dose-Dependent Effects of C2 Ceramide on Osteoblast Viability
| Concentration Range | Observed Effect in Osteoblasts | Primary Mechanism/Pathway | References |
|---|---|---|---|
| ≤500 nM | Promotes cell viability and survival | Mediated by Protein Kinase C (PKC) zeta | chemsrc.comnih.govmedchemexpress.com |
| ≥2 µM | Reduces cell viability, induces apoptosis | Mediated by Protein Phosphatase 1 (PP1), PKC delta, Caspase-8, p38 MAPK | chemsrc.comnih.govfrontiersin.orgdiscoveryjournals.org |
Angiogenesis-Related Gene Expression in Dental Pulp Cells
In the context of human dental pulp cells (HDPCs), C2 Ceramide has been identified as a modulator of processes crucial for tissue repair and regeneration, including angiogenesis. chemsrc.com Angiogenesis, the formation of new blood vessels, is a critical step in wound healing and tissue engineering.
Research indicates that C2 Ceramide up-regulates the mRNA expression of various angiogenesis-related genes within HDPCs. chemsrc.com This molecular change is associated with functional outcomes, as C2 Ceramide treatment was also found to increase the migration and capillary tube formation of endothelial cells in vitro. chemsrc.com
The mechanism for these effects appears to be linked to its role as an activator of protein phosphatase 1 (PP1). chemsrc.com Further supporting this pathway, experiments using small interfering RNA (siRNA) to knock down PP1 resulted in the inhibition of odontoblastic differentiation and produced opposite effects on angiogenesis. chemsrc.com C2 Ceramide treatment in HDPCs also leads to increased levels of bone morphogenetic protein 2 (BMP-2), enhanced phosphorylation of Smad 1/5/8, and elevated mRNA expression of the transcription factors runt-related transcription factor 2 (Runx2) and osterix. chemsrc.com While these factors are primarily known for their roles in osteogenic and odontoblastic differentiation, they are integral to the broader regenerative processes that include vascularization.
Table 2: Effects of C2 Ceramide on Gene and Protein Expression in Human Dental Pulp Cells (HDPCs)
| Gene/Protein Target | Effect | Associated Cellular Process | References |
|---|---|---|---|
| Angiogenic Genes (mRNA) | Upregulation | Angiogenesis | chemsrc.com |
| Bone Morphogenetic Protein 2 (BMP-2) | Increased Levels | Odontoblastic Differentiation, Regeneration | chemsrc.com |
| Phosphorylated Smad 1/5/8 | Increased Levels | Odontoblastic Differentiation, Regeneration | chemsrc.com |
| Runt-related transcription factor 2 (Runx2) | Upregulation (mRNA) | Odontoblastic Differentiation | chemsrc.com |
Neuronal Cell Death and Neuroprotective Mechanisms in vitro
In vitro studies using various neuronal cell models have established that C2 Ceramide can induce neuronal apoptosis, while also highlighting potential pathways for neuroprotection.
In primary cultures of cortical neurons, C2 Ceramide treatment leads to cell death in a concentration-dependent manner, with significant apoptosis observed in the 10-75 µM range. researchgate.net This is morphologically characterized by nuclear condensation and fragmentation. researchgate.net Similarly, in the human neuroblastoma cell line SH-SY5Y, C2 Ceramide causes a significant decrease in cell viability and an increase in free radicals. nih.gov
The molecular mechanisms underlying C2-Ceramide-induced neuronal death involve the modulation of key survival and stress signaling pathways. Research has shown that cell death is associated with an early inhibition of the pro-survival PI3K/AKT pathway, followed by the activation of stress-related kinases such as JNK and GSK3b. urosario.edu.co C2 Ceramide also decreases the phosphorylation of ERK, another kinase involved in neuronal survival. urosario.edu.co Furthermore, C2 Ceramide can trigger neuronal death through the induction of autophagy. nih.gov
Conversely, research into neuroprotective mechanisms has identified pathways that can counteract the toxic effects of C2 Ceramide. The overexpression of DJ-1, a protein linked to early-onset Parkinson's disease, has been shown to protect a murine catecholaminergic cell line from C2-Ceramide-induced death. nih.gov This neuroprotective effect is achieved through the reinforcement of the PI3K/AKT survival pathway and the inhibition of autophagy. nih.gov Additionally, the potential neuroprotective action of growth factors like insulin-like growth factor-1 (IGF-1) and neurotrophin-3 (NT3) has been explored in the context of C2-Ceramide-induced cell death. urosario.edu.co
Table 3: Summary of C2 Ceramide Effects on Neuronal Cells in vitro
| Cell Type | Effect of C2 Ceramide | Signaling Pathways Involved | References |
|---|---|---|---|
| Primary Cortical Neurons | Induces apoptosis, nuclear condensation | Not specified in detail | researchgate.net |
| SH-SY5Y Neuroblastoma Cells | Decreases viability, increases free radicals | Inhibition of PI3K/Akt, alters Bcl-2/Bax ratio | nih.gov |
| Catecholaminergic CAD cells | Induces cell death and autophagy | Inhibition of PI3K/AKT/mTOR, activation of JNK and GSK3b | urosario.edu.conih.gov |
Comparative Research and Structure Activity Relationship Studies with 1 O Benzoyl C2 Ceramide
Comparative Analysis of Biological Activities with N-acetylsphingosine (C2 Ceramide)
1-O-Benzoyl C2 Ceramide is a synthetic derivative of N-acetylsphingosine, more commonly known as C2 ceramide. C2 ceramide itself is a cell-permeable analog of natural ceramides (B1148491) and is widely used in research to study the diverse biological activities of this lipid family. caymanchem.commedchemexpress.com These activities include inducing cell differentiation, triggering apoptosis (programmed cell death), and inhibiting the mitochondrial respiratory chain. caymanchem.comchemsrc.com
The addition of a benzoyl group at the 1-O position of C2 ceramide creates this compound, a modification that can significantly alter its biological properties. While direct comparative studies on the biological activities of this compound and C2 ceramide are not extensively detailed in the available research, the principles of structure-activity relationships in ceramide analogs suggest that such a modification would impact its interaction with cellular targets. For instance, C2 ceramide is known to activate protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), enzymes that play crucial roles in cellular signaling. medchemexpress.comchemsrc.com The presence of the bulky benzoyl group in this compound could sterically hinder or otherwise modify its ability to bind to and activate these phosphatases.
Furthermore, C2 ceramide has been shown to induce apoptosis in a variety of cell types. caymanchem.comglpbio.com This pro-apoptotic effect is a cornerstone of ceramide research. The modification in this compound could potentially enhance or diminish this apoptotic activity, depending on how the benzoyl group affects its uptake, subcellular localization, and interaction with the apoptotic machinery. For example, some studies have shown that even small changes to the ceramide structure can lead to significant differences in biological outcomes. nih.gov
Investigation of the Role of the 1-O-Benzoyl Moiety in Determining Cellular Efficacy and Specificity
The introduction of a benzoyl group at the primary hydroxyl position of the sphingosine (B13886) backbone blocks a key site for metabolic modification. mdpi.com In cells, the 1-hydroxyl group of ceramide is a substrate for enzymes like sphingomyelin (B164518) synthase and glucosylceramide synthase, which convert ceramide into other important sphingolipids. gavinpublishers.com By blocking this position, this compound is likely resistant to these metabolic conversions, potentially leading to a more sustained and specific cellular effect. This is in contrast to unmodified C2 ceramide, which can be metabolized. nih.gov
Moreover, the benzoyl group itself can participate in specific interactions with cellular components. Aromatic systems can engage in pi-stacking and other non-covalent interactions with proteins and other molecules. Research on other ceramide analogs has shown that the introduction of aromatic groups can significantly impact their biological activity. bioorg.org Therefore, the 1-O-benzoyl moiety could direct the molecule to different cellular compartments or targets compared to its un-benzoylated counterpart, thereby altering its efficacy and the specific cellular pathways it modulates. The synthesis of ceramide analogs with various modifications is a strategy employed to develop compounds with enhanced or more specific activities. ashpublications.orgnih.gov
Comparison of Effects with Other Short-Chain (e.g., C6 Ceramide) and Long-Chain Ceramide Species
The biological effects of ceramides are highly dependent on the length of their N-acyl chain. nih.govresearchgate.net Short-chain ceramides, such as C2 and C6 ceramide, are cell-permeable and are often used to mimic the effects of endogenously generated ceramides. gwdg.de However, there can be significant differences in the activities of different short-chain ceramides.
For instance, in some cell types, C6 ceramide has been found to be a more potent inducer of apoptosis than C2 ceramide. nih.govnih.gov This difference in potency has been attributed to factors such as differential intracellular accumulation and metabolism. nih.gov C6 ceramide, being more hydrophobic than C2 ceramide, may interact differently with cell membranes and intracellular enzymes. caymanchem.com The introduction of the 1-O-benzoyl group to C2 ceramide adds another layer of complexity to these structure-activity relationships.
When compared to long-chain ceramides (e.g., C16 or C18 ceramide), the differences are even more pronounced. Long-chain ceramides are the predominant species found in mammalian cells and are involved in a wide array of physiological processes. nih.gov However, their low water solubility and difficulty in crossing cell membranes make them challenging to study directly. gwdg.de Short-chain analogs like this compound are designed to overcome these limitations. The biological effects of short- and long-chain ceramides can sometimes be opposing. mdpi.com For example, in some contexts, long-chain ceramides are considered pro-apoptotic, while very-long-chain ceramides may have protective roles. nih.govmdpi.com
| Ceramide Species | Chain Length | General Biological Effects | Key Characteristics |
|---|---|---|---|
| C2 Ceramide | Short-chain | Induces apoptosis and cell differentiation, activates protein phosphatases. caymanchem.comchemsrc.com | Cell-permeable, widely used research tool. caymanchem.com |
| C6 Ceramide | Short-chain | Often a more potent inducer of apoptosis than C2 ceramide. nih.govnih.gov | More hydrophobic than C2 ceramide. caymanchem.com |
| C16/C18 Ceramide | Long-chain | Involved in a wide range of physiological processes, often pro-apoptotic. nih.gov | Predominant species in mammalian cells, low cell permeability. nih.govgwdg.de |
| This compound | Short-chain analog | Biological effects are under investigation, but the 1-O-benzoyl group likely modifies the activity of the parent C2 ceramide. | Resistant to metabolism at the 1-hydroxyl position. mdpi.com |
Relevance to Endogenous Ceramide Pools and the Sphingolipid Rheostat Concept
The study of synthetic ceramide analogs like this compound is highly relevant to understanding the complex roles of endogenous ceramides and the "sphingolipid rheostat" concept. This concept posits that the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cell fate. researchgate.netheraldopenaccess.us
Endogenous ceramide levels are tightly regulated through a complex network of synthesis and breakdown pathways. gavinpublishers.com When this balance is disrupted, as is often the case in diseases like cancer, it can have profound consequences for cell survival and proliferation. nih.govmdpi.com Synthetic ceramide analogs can be used as tools to manipulate this balance and study the downstream effects.
By being resistant to certain metabolic pathways, this compound could potentially act as a more stable and specific modulator of ceramide signaling compared to natural short-chain ceramides. This could allow for a more precise dissection of the signaling pathways initiated by ceramide accumulation. The use of such analogs helps to elucidate the specific functions of different ceramide species and their metabolites, contributing to a deeper understanding of the sphingolipid rheostat and its therapeutic potential. gavinpublishers.comresearchgate.net The development of novel ceramide analogs is an active area of research aimed at creating new therapeutic strategies for diseases characterized by dysregulated sphingolipid metabolism. ashpublications.orgnih.gov
Future Directions and Emerging Research Perspectives for 1 O Benzoyl C2 Ceramide
Discovery of Novel Intracellular Binding Partners and Direct Molecular Targets
Future research on 1-O-Benzoyl C2 Ceramide is poised to uncover new intracellular binding partners and direct molecular targets, which will be crucial for a deeper understanding of its biological functions. While the direct molecular targets of many ceramide species are still being actively investigated, several proteins have been identified as interacting with ceramides (B1148491), offering potential avenues for exploration with this compound.
One area of focus is the interaction with protein phosphatases. Ceramides are known to influence the activity of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govnih.gov These phosphatases are critical regulators of numerous cellular processes, including cell cycle progression and apoptosis, by dephosphorylating key signaling proteins. nih.gov For instance, ceramide-induced dephosphorylation of proteins like Bcl-2 and c-Jun is mediated by these phosphatases. nih.gov It is plausible that this compound could also modulate the activity of these or other phosphatases, and identifying these interactions will be a key step forward.
Another important family of potential binding partners is protein kinase C (PKC). Specific isoforms, such as PKC-alpha and PKC-delta, have been shown to bind directly to ceramide analogs. researchgate.net This interaction can lead to an increase in kinase activity, thereby propagating downstream signaling events. researchgate.net Investigating whether this compound exhibits similar or differential binding to PKC isoforms could reveal novel regulatory mechanisms.
Furthermore, the cytosolic phospholipase A2 (cPLA2) represents another promising candidate for direct interaction. Ceramides have been demonstrated to bind to the CaLB domain of cPLA2, facilitating its translocation to the membrane and subsequent activation. researchgate.net This interaction is significant in the context of inflammatory responses and eicosanoid production. researchgate.net Determining if this compound can also serve as a docking molecule for cPLA2 would provide valuable insights into its potential role in inflammatory signaling pathways.
The table below summarizes potential molecular targets for this compound based on known interactions of other ceramide species.
| Potential Molecular Target | Known Function | Potential Effect of Binding |
| Protein Phosphatase 1 (PP1) | Dephosphorylates key proteins in cell cycle and apoptosis. nih.govnih.gov | Modulation of cell survival and death pathways. |
| Protein Phosphatase 2A (PP2A) | Regulates cell growth, proliferation, and apoptosis. nih.govnih.govdiabetesjournals.org | Alteration of cellular signaling cascades. |
| Protein Kinase C (PKC) isoforms | Involved in various signal transduction pathways. researchgate.net | Activation or inhibition of downstream signaling. |
| Cytosolic Phospholipase A2 (cPLA2) | Catalyzes the release of arachidonic acid for eicosanoid synthesis. researchgate.net | Regulation of inflammatory responses. |
Future studies will likely employ advanced techniques such as photoaffinity labeling and sophisticated proteomic approaches to identify and validate these and other novel binding partners of this compound.
Exploration in New Preclinical Models of Disease Pathogenesis and Intervention
The exploration of this compound in new preclinical models of disease holds significant promise for understanding its therapeutic potential. While research on this specific analog is emerging, the broader family of ceramides and their analogs have been studied in various disease contexts, providing a roadmap for future investigations.
In the realm of oncology, short-chain ceramide analogs like C2-ceramide have been extensively used to study apoptosis induction in a variety of cancer cell lines and in vivo models, including breast, osteosarcoma, and colon cancers. nih.gov These analogs have been instrumental in elucidating the signaling pathways that regulate cancer cell growth. nih.gov For example, novel ceramide analogs have demonstrated potent antitumor activity in human colon cancer xenografts. researchgate.net Given that ceramide levels are often suppressed in cancer cells, promoting their accumulation is a key therapeutic strategy. nih.gov Future studies could position this compound in preclinical models of various cancers to assess its efficacy in inducing apoptosis and inhibiting tumor growth.
Neurodegenerative disorders represent another critical area for investigation. Ceramides are implicated in neuronal apoptosis and have been shown to accumulate in the brain during several inflammatory neurological diseases. researchgate.net The role of sphingolipid metabolism is also being increasingly recognized in conditions like amyotrophic lateral sclerosis (ALS). mdpi.com Preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, could be employed to investigate the effects of this compound on neuronal survival, inflammation, and disease progression.
Metabolic diseases, particularly those linked to insulin (B600854) resistance, are also relevant areas for exploration. Ceramides are known to play a role in the development of skeletal muscle insulin resistance. nih.gov Studies using cell-permeable ceramide analogs have been crucial in dissecting the molecular mechanisms underlying these effects. nih.gov Preclinical models of obesity and type 2 diabetes could be utilized to determine if this compound can modulate insulin signaling and glucose metabolism.
The table below outlines potential preclinical models where this compound could be investigated.
| Disease Area | Potential Preclinical Model | Research Focus |
| Oncology | Human cancer cell line xenografts (e.g., colon, breast) | Efficacy in tumor growth inhibition and apoptosis induction. researchgate.net |
| Neurodegeneration | Animal models of Alzheimer's or Parkinson's disease | Effects on neuronal apoptosis, neuroinflammation, and disease pathology. researchgate.net |
| Metabolic Disease | Models of diet-induced obesity and insulin resistance | Modulation of insulin signaling and glucose homeostasis. nih.gov |
| Cardiovascular Disease | Models of atherosclerosis | Impact on inflammation and plaque formation. nih.gov |
By expanding the use of this compound into these and other preclinical models, researchers can gain a more comprehensive understanding of its potential as a research tool and a lead compound for therapeutic development.
Development of Advanced Imaging and Delivery Systems for Research Probes
The development of advanced imaging and delivery systems for research probes based on this compound is a critical step toward visualizing and manipulating its activity in living systems. The creation of fluorescently tagged analogs and efficient delivery vehicles will be instrumental in advancing our understanding of its subcellular localization and dynamic interactions.
Fluorescent probes are invaluable tools for tracking the movement and localization of molecules within cells. acs.org The synthesis of fluorescently labeled versions of this compound would enable researchers to visualize its uptake, trafficking, and accumulation in different cellular compartments in real-time. Techniques such as fluorescence microscopy could then be used to observe its colocalization with potential binding partners and its role in organizing membrane microdomains.
In addition to fluorescent tags, the development of photoactivatable probes offers another layer of control and precision. researchgate.net These probes remain inactive until they are triggered by a specific wavelength of light, allowing for spatiotemporal control over their activity. This would enable researchers to study the immediate downstream effects of this compound activation in a highly localized manner.
Efficient delivery of these probes to their site of action is another key challenge. Nanoliposomes have emerged as a promising delivery system for ceramide analogs. google.com These lipid-based nanoparticles can encapsulate hydrophobic molecules like this compound, improving their solubility and stability in biological fluids. Furthermore, the surface of these nanoliposomes can be modified to target specific cell types, enhancing the specificity of delivery.
The table below highlights potential advanced imaging and delivery strategies for this compound research probes.
| Strategy | Description | Potential Application |
| Fluorescent Labeling | Covalent attachment of a fluorescent dye to the this compound molecule. acs.org | Real-time tracking of probe localization and trafficking within cells. |
| Photoactivatable Probes | Incorporation of a photolabile group that can be cleaved with light to activate the probe. researchgate.net | Spatiotemporal control over probe activity to study immediate downstream signaling events. |
| Nanoliposome Delivery | Encapsulation of this compound within lipid-based nanoparticles. google.com | Enhanced solubility, stability, and targeted delivery to specific cells or tissues. |
| Click Chemistry | Use of bioorthogonal "click" reactions to attach imaging or affinity tags. ub.edu | Versatile and efficient labeling of probes for various applications. |
The integration of these advanced imaging and delivery technologies will undoubtedly accelerate research into the complex biological roles of this compound.
Integration with Systems Biology Approaches to Unravel Complex Biological Networks
Integrating the study of this compound with systems biology approaches will be essential for elucidating the complex biological networks it influences. Systems biology combines high-throughput data generation with computational modeling to understand the intricate interplay of molecules within a cell or organism. pitt.edunih.gov
A key component of this approach is lipidomics, the large-scale analysis of lipids. By treating cells or preclinical models with this compound and performing detailed lipidomic analysis, researchers can identify global changes in the sphingolipid landscape. researchgate.net This can reveal how this specific analog alters the levels of other ceramides, sphingomyelin (B164518), sphingosine-1-phosphate, and other bioactive lipids, providing a comprehensive view of its metabolic impact. researchgate.net
Transcriptomics and proteomics are also central to systems biology. Analyzing changes in gene and protein expression following treatment with this compound can identify the downstream signaling pathways and cellular processes that are modulated. nih.govresearchgate.net For example, studies in yeast have successfully combined lipidomic, genomic, and transcriptomic data to infer causal relationships between different ceramide species and their potential targets. pitt.edunih.gov This approach has revealed that distinct ceramide species can regulate different sets of functionally related genes, highlighting the functional diversity arising from structural complexity. pitt.eduresearchgate.net
Computational modeling can then be used to integrate these multi-omics datasets and construct predictive models of the signaling networks involving this compound. These models can help to formulate new hypotheses about its mechanism of action and identify key nodes in the network that could be targeted for therapeutic intervention.
The table below outlines the potential integration of systems biology approaches in the study of this compound.
| Systems Biology Approach | Data Generated | Potential Insights |
| Lipidomics | Comprehensive profile of cellular lipids. researchgate.net | Understanding the impact on the entire sphingolipid metabolic network. |
| Transcriptomics | Global gene expression changes. nih.gov | Identification of regulated genes and signaling pathways. |
| Proteomics | Global protein expression and modification changes. | Elucidation of downstream effector proteins and post-translational modifications. |
| Computational Modeling | Integrated network models. | Prediction of biological outcomes and identification of key regulatory nodes. |
By adopting a systems biology perspective, the research community can move beyond a linear view of signaling and gain a more holistic understanding of the multifaceted roles of this compound in cellular physiology and disease.
Potential for this compound as a Tool for Therapeutic Discovery (excluding clinical applications)
This compound holds considerable potential as a tool for therapeutic discovery, primarily by serving as a chemical probe to identify and validate novel drug targets. Its utility lies in its ability to mimic or modulate the effects of endogenous ceramides, which are central players in numerous signaling pathways implicated in a wide range of diseases. nih.govnih.gov
One of the key applications of this compound in therapeutic discovery is in the identification of enzymes involved in ceramide metabolism. nih.gov By studying how this analog is processed by cells, researchers can gain insights into the activity of enzymes such as ceramide kinases and glucosylceramide synthases. nih.gov Inhibitors of these enzymes are being actively pursued as potential therapeutic agents, and this compound could be used in screening assays to identify new and more potent inhibitors.
Furthermore, this ceramide analog can be used to unravel the complex signaling cascades that are dysregulated in diseases like cancer and neurodegenerative disorders. nih.govmdpi.com By introducing this compound into disease-relevant cell models, researchers can perturb these pathways and observe the downstream consequences. This can lead to the identification of critical signaling nodes that are essential for disease progression and are therefore attractive targets for therapeutic intervention. For instance, if this compound is found to induce apoptosis in a particular cancer cell line, subsequent studies can focus on identifying the specific proteins and pathways that mediate this effect.
The development of structure-activity relationships (SAR) is another area where this compound can be valuable. By synthesizing and testing a series of related analogs with systematic modifications, researchers can determine which structural features are critical for a particular biological activity. researchgate.net This information is crucial for the rational design of more potent and selective drug candidates.
The table below summarizes the potential applications of this compound as a tool for therapeutic discovery.
| Application | Description | Outcome |
| Target Identification and Validation | Using the analog to perturb cellular pathways and identify key regulatory molecules. nih.govmdpi.com | Discovery of novel drug targets for various diseases. |
| Enzyme Activity Probing | Assessing the metabolism of the analog to understand the function of ceramide-modifying enzymes. nih.gov | Identification of new inhibitors for enzymes involved in ceramide metabolism. |
| Structure-Activity Relationship (SAR) Studies | Synthesizing and testing a series of related compounds to identify key structural motifs. researchgate.net | Guiding the rational design of more potent and selective therapeutic agents. |
| High-Throughput Screening | Employing the analog in screening assays to identify compounds that modulate ceramide signaling. | Discovery of new lead compounds for drug development. |
In essence, this compound can serve as a versatile chemical tool that facilitates the early stages of the drug discovery process, from target identification to lead optimization.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1-O-Benzoyl C2 Ceramide, and how is its structural integrity confirmed?
- Methodology : Synthesis typically involves benzoylation of C2 ceramide using benzoyl chloride or anhydride under controlled conditions (e.g., in a polar aprotic solvent like acetonitrile at room temperature). Purification is achieved via column chromatography. Structural confirmation relies on ¹H NMR and ¹³C NMR to identify benzoyl group integration and sugar moiety signals, supplemented by ESI-MS for molecular weight validation .
- Quality Control : Purity is assessed using HPLC with UV detection, and crystalline structure verification may involve X-ray diffraction for analogs .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound in cell culture studies?
- Apoptosis/Differentiation :
- Flow cytometry with Annexin V/PI staining for apoptosis quantification.
- Caspase-3/7 activity assays (fluorometric) to confirm apoptotic pathways.
- qPCR for differentiation markers (e.g., Brachyury T or Sox1 in embryoid bodies) .
- Phosphatase Activation :
- Colorimetric assays using p-nitrophenyl phosphate to measure PP1/PP2A activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in the dual roles of this compound in promoting cell survival versus inducing apoptosis?
- Experimental Design :
- Dose-response curves : Test concentrations ranging from 1–100 µM to identify thresholds for pro-survival vs. apoptotic effects (e.g., osteoblast viability drops at >30 µM ).
- Time-course analysis : Monitor temporal changes in markers like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) via Western blotting .
- Cell-type specificity : Compare responses across primary cells, cancer lines (e.g., HL-60), and stem cells to identify context-dependent mechanisms .
Q. What strategies improve the synthetic yield and purity of this compound for large-scale research applications?
- Optimization Techniques :
- Solvent selection : Use water/acetonitrile mixtures to enhance reaction homogeneity and reduce side products .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation.
- Purification : Employ preparative HPLC with C18 columns and gradient elution for high-purity isolation .
Q. How can multi-omics approaches elucidate the mechanism of action of this compound in complex biological systems?
- Integrated Workflow :
- Transcriptomics : Perform RNA-seq on treated cells (e.g., HL-60) to identify differentially expressed genes (e.g., Wnt3, Bmp2) and pathways .
- Proteomics : Use phosphoproteomics (LC-MS/MS) to map phosphatase targets (e.g., PP1/PP2A substrates) .
- Metabolomics : Analyze ceramide metabolites (e.g., sphingosine-1-phosphate) via LC-ESI-MS to track downstream lipid signaling .
Methodological Guidance for Contradictory Data
- Reproducibility Checks :
- Statistical Rigor :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
